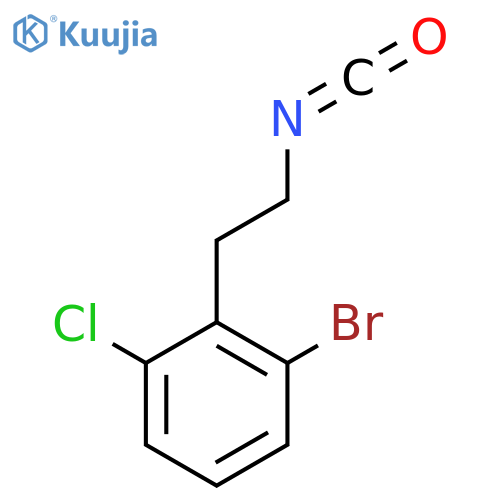

Cas no 2649061-19-6 (1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene)

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene

- 2649061-19-6

- EN300-1926745

-

- インチ: 1S/C9H7BrClNO/c10-8-2-1-3-9(11)7(8)4-5-12-6-13/h1-3H,4-5H2

- InChIKey: SABLPKYRAJYSKW-UHFFFAOYSA-N

- SMILES: BrC1C=CC=C(C=1CCN=C=O)Cl

計算された属性

- 精确分子量: 258.93995g/mol

- 同位素质量: 258.93995g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 206

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.4Ų

- XLogP3: 4.3

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1926745-1.0g |

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene |

2649061-19-6 | 1g |

$914.0 | 2023-06-02 | ||

| Enamine | EN300-1926745-5.0g |

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene |

2649061-19-6 | 5g |

$2650.0 | 2023-06-02 | ||

| Enamine | EN300-1926745-5g |

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene |

2649061-19-6 | 5g |

$2650.0 | 2023-09-17 | ||

| Enamine | EN300-1926745-0.5g |

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene |

2649061-19-6 | 0.5g |

$877.0 | 2023-09-17 | ||

| Enamine | EN300-1926745-0.05g |

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene |

2649061-19-6 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1926745-0.25g |

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene |

2649061-19-6 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1926745-1g |

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene |

2649061-19-6 | 1g |

$914.0 | 2023-09-17 | ||

| Enamine | EN300-1926745-10g |

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene |

2649061-19-6 | 10g |

$3929.0 | 2023-09-17 | ||

| Enamine | EN300-1926745-2.5g |

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene |

2649061-19-6 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1926745-0.1g |

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene |

2649061-19-6 | 0.1g |

$804.0 | 2023-09-17 |

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene 関連文献

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

1-bromo-3-chloro-2-(2-isocyanatoethyl)benzeneに関する追加情報

Introduction to 1-Bromo-3-Chloro-2-(2-Isocyanatoethyl)benzene (CAS No. 2649061-19-6)

1-Bromo-3-chloro-2-(2-isocyanatoethyl)benzene, with the CAS number 2649061-19-6, is a multifunctional organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique combination of bromine, chlorine, and isocyanate functionalities, which endow it with a wide range of potential applications in the development of novel materials and therapeutic agents.

The molecular structure of 1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene consists of a benzene ring substituted with a bromine atom at the 1-position, a chlorine atom at the 3-position, and an isocyanate group attached to an ethyl chain at the 2-position. This arrangement provides a versatile platform for further chemical modifications, making it an attractive starting material for various synthetic pathways.

In recent years, the synthesis and characterization of 1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene have been extensively studied. Researchers have explored its reactivity in different chemical environments, including its behavior in nucleophilic substitution reactions and its potential as a building block for more complex molecules. The isocyanate group, in particular, has been highlighted for its ability to participate in urethane formation, which is crucial in the development of polyurethanes and related polymers.

The pharmaceutical industry has also shown interest in 1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene. The presence of halogen atoms (bromine and chlorine) can influence the pharmacokinetic properties of drug candidates, such as their solubility, stability, and bioavailability. Additionally, the isocyanate functionality can be used to introduce functional groups that enhance the therapeutic efficacy or reduce side effects of potential drugs.

Recent studies have demonstrated the utility of 1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene in the synthesis of small molecule inhibitors targeting specific enzymes or receptors. For instance, researchers have utilized this compound as a key intermediate in the development of inhibitors for kinases and proteases, which are important targets in cancer and inflammatory diseases. The ability to fine-tune the structure through selective substitution reactions has allowed scientists to optimize the binding affinity and selectivity of these inhibitors.

Beyond its applications in drug discovery, 1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene has also found use in materials science. Its reactivity with various nucleophiles makes it suitable for the preparation of functionalized polymers with tailored properties. These polymers can be employed in a range of applications, from coatings and adhesives to advanced biomedical devices.

The environmental impact of chemicals like 1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene is an important consideration. Researchers are actively investigating methods to synthesize this compound using green chemistry principles, such as solvent-free conditions and catalytic processes that minimize waste generation. These efforts not only contribute to sustainable chemical practices but also ensure that the compound can be produced on a larger scale without significant environmental repercussions.

In conclusion, 1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene (CAS No. 2649061-19-6) is a versatile organic compound with broad applications in chemical synthesis, pharmaceutical research, and materials science. Its unique combination of functional groups provides a robust platform for further exploration and development, making it a valuable tool for scientists across multiple disciplines.

2649061-19-6 (1-bromo-3-chloro-2-(2-isocyanatoethyl)benzene) Related Products

- 885273-78-9(4-Isoxazolecarboxylicacid, hydrazide)

- 923173-93-7(N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide)

- 2624140-70-9(N-methyl-N-nitrosocyclobutanamine)

- 80122-78-7(4-Ethenyl-2-iodophenol)

- 868968-34-7(1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)

- 4692-12-0(1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose)

- 898788-52-8(4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone)

- 1782051-01-7(3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid)

- 1214342-37-6(2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid)

- 55474-41-4(a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile)